

(-)-Mandelic acid enantiomers and racemic mixtures

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Compound of Interest

Compound Name: (-)-Mandelic acid

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An In-depth Technical Guide to **(-)-Mandelic Acid** Enantiomers and Racemic Mixtures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(-)-mandelic acid**, its enantiomers ((R)- and (S)-mandelic acid), and its racemic form. Mandelic acid, a chiral α -hydroxy acid, is a critical building block in the synthesis of many pharmaceuticals and serves as a valuable chiral resolving agent.^{[1][2]} Understanding the distinct properties and behaviors of its enantiomers is paramount for applications in drug development, asymmetric synthesis, and analytical chemistry.

Core Concepts: Enantiomers and Racemic Mixtures

Mandelic acid possesses a chiral center at the α -carbon, leading to the existence of two non-superimposable mirror images known as enantiomers: (R)-**(-)-mandelic acid** and (S)-**(+)-mandelic acid**. A 50:50 mixture of these two enantiomers is referred to as a racemic mixture or (\pm)-mandelic acid. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions.^{[3][4]} This differentiation is crucial in biological systems where receptors and enzymes are chiral, often leading to one enantiomer being therapeutically active while the other may be inactive or even cause adverse effects.^[5]

Quantitative Data Summary

The distinct physical properties of mandelic acid enantiomers and their racemic mixture are summarized below. These values are critical for their identification, characterization, and separation.

Property	(±)-Mandelic Acid (Racemic)	(R)-(-)-Mandelic Acid	(S)-(+)-Mandelic Acid
Melting Point (°C)	120–122[5]	131–134[5][6]	131-134
Specific Rotation ([α] _D)	0°	-154° to -160°[7]	+154° to +160°
Molecular Formula	C ₈ H ₈ O ₃	C ₈ H ₈ O ₃	C ₈ H ₈ O ₃
Molar Mass (g/mol)	152.15	152.15	152.15

Experimental Protocols

The separation of mandelic acid enantiomers is a common and critical procedure in both academic and industrial settings. Below are detailed methodologies for common resolution and analytical techniques.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[4] A widely used resolving agent for mandelic acid is (1R,2S)-(-)-ephedrine.[5][6]

Protocol: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine

- Diastereomeric Salt Formation:
 - Dissolve (±)-mandelic acid and a molar equivalent of (1R,2S)-(-)-ephedrine in 95% ethanol.

- Allow the solution to stand at room temperature. The diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate], will preferentially precipitate out of the solution.[6]
- Collect the precipitate by vacuum filtration.
- Recrystallization for Purification:
 - To improve the purity of the diastereomeric salt, recrystallize it from a minimal amount of hot methanol.[5]
 - Allow the solution to cool slowly to room temperature to form high-purity crystals.
 - Collect the purified crystals by vacuum filtration. The melting point of the recrystallized salt should be approximately 168–170 °C.[6]
- Liberation of the Enantiomer:
 - Suspend the purified diastereomeric salt in water.
 - Add 6 M HCl to neutralize the ephedrine and liberate the (R)-(-)-**mandelic acid**. [6]
 - Extract the aqueous solution with an organic solvent such as tert-butyl methyl ether (TBME).
 - Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄).
 - Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield solid (R)-(-)-**mandelic acid**. [6]
- Analysis:
 - Determine the melting point of the recovered (R)-(-)-**mandelic acid** (expected: 132–134 °C). [6]
 - Measure the specific rotation using a polarimeter to determine the optical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining enantiomeric excess. This method often utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol: HPLC Analysis of Mandelic Acid Enantiomers

- Instrumentation:
 - An HPLC system equipped with a quaternary pump, vacuum degasser, column oven, UV detector, and autosampler.[8]
- Chiral Column:
 - A CHIRALPAK® IC column (250 mm × 4.6 mm, 5 µm) is effective for the baseline resolution of mandelic acid enantiomers.[8]
- Mobile Phase Preparation:
 - Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[8]
 - Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for these acidic compounds.[8]
 - Filter the mobile phase through a 0.45 µm filter and degas it ultrasonically before use.[9]
- Chromatographic Conditions:
 - Flow Rate: 0.6 mL/min.[9]
 - Column Temperature: 25 °C.[9]
 - Detection Wavelength: 220 nm.[9]
 - Injection Volume: 10-20 µL.[8][9]
- Analysis:

- Inject a standard solution of racemic mandelic acid to determine the retention times of the (R) and (S) enantiomers.
- Inject the sample solution and integrate the peak areas to calculate the enantiomeric excess (% ee).

Gas Chromatography (GC) Analysis

GC can also be used for the chiral separation of mandelic acid enantiomers, but it requires derivatization to increase the volatility and thermal stability of the analyte.^{[1][10]}

Protocol: GC Analysis of Mandelic Acid Enantiomers

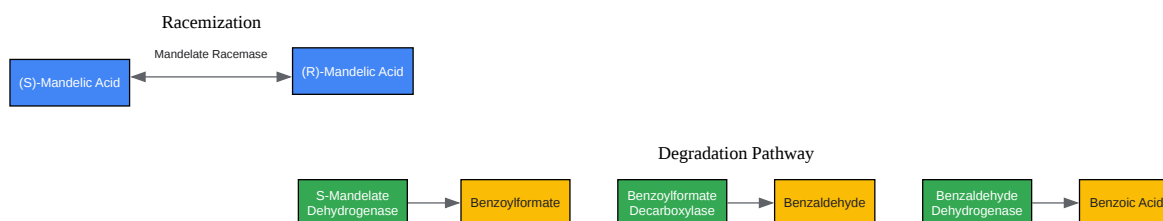
- Derivatization (Esterification):
 - Dissolve the mandelic acid sample in an alcohol, such as isopropanol.
 - Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
 - Heat the mixture to form the corresponding isopropyl esters.^[1]
 - For enhanced sensitivity with an electron-capture detector (ECD), a subsequent derivatization of the hydroxyl group with pentafluoropropionic anhydride can be performed.^[1]
- Instrumentation:
 - A gas chromatograph equipped with a flame ionization detector (FID) or an electron-capture detector (ECD).
 - A chiral capillary column, such as a CP Chirasil-Dex-CB column.^[1]
- Chromatographic Conditions:
 - The specific temperature program and carrier gas flow rate will depend on the column and the specific derivative being analyzed. These parameters should be optimized to achieve baseline separation of the enantiomeric derivatives.

- Analysis:
 - Inject the derivatized sample into the GC.
 - Identify the peaks corresponding to the (R) and (S) enantiomer derivatives based on their retention times.
 - Quantify the enantiomers by integrating the peak areas.

Visualizations

Bacterial Mandelic Acid Degradation Pathway

In some bacteria, such as *Pseudomonas putida*, mandelic acid is metabolized through a specific enzymatic pathway. This pathway is of interest for biotechnological applications, including biocatalysis and the synthesis of chiral compounds.^{[11][12]}

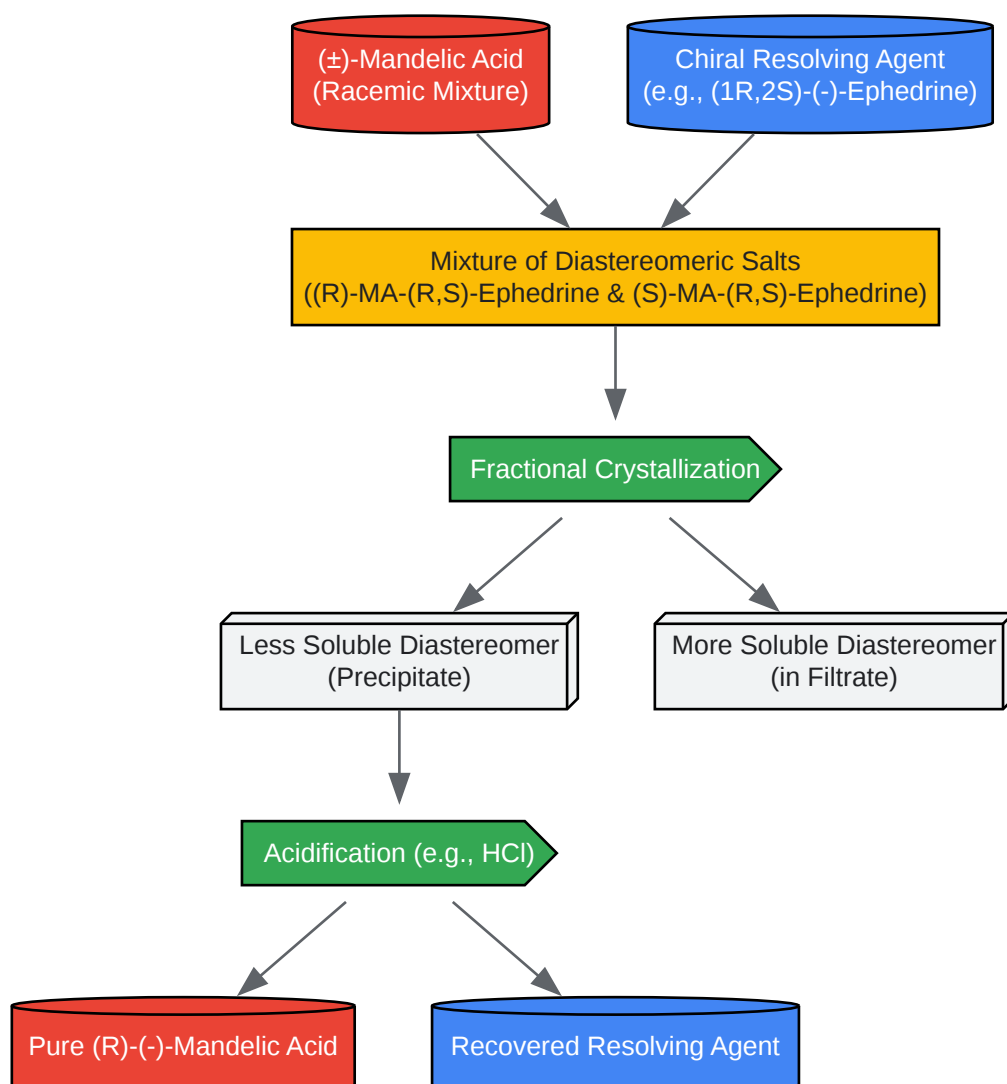


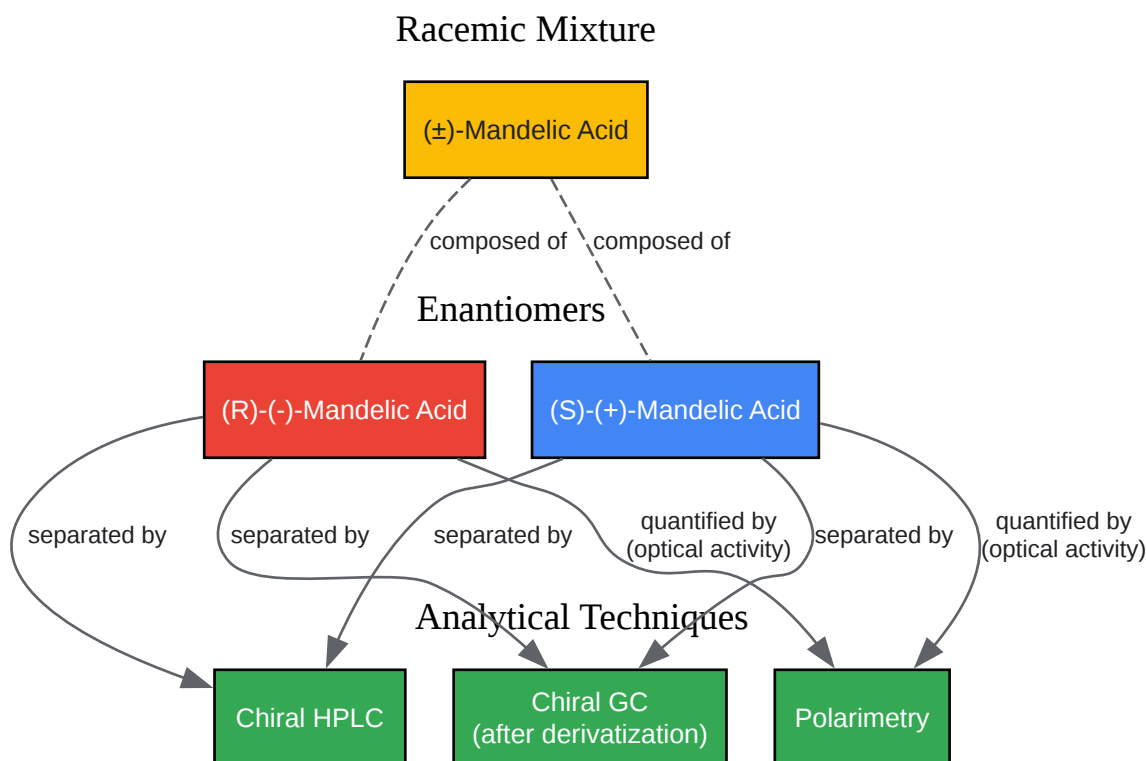
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Caption: Bacterial degradation pathway of mandelic acid in *Pseudomonas putida*.

Experimental Workflow for Chiral Resolution

The logical flow of a classical chiral resolution experiment involves several key stages, from the initial racemic mixture to the final, purified enantiomer.





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